molecular formula C27H21F3N8O B000219 Radotinib CAS No. 926037-48-1

Radotinib

カタログ番号 B000219
CAS番号: 926037-48-1
分子量: 530.5 g/mol
InChIキー: DUPWHXBITIZIKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Radotinib, also known by its trade name Supect and sometimes referred to by its investigational name IY5511, is a drug used for the treatment of different types of cancer . It is most notably used for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) with resistance or intolerance of other Bcr-Abl tyrosine-kinase inhibitors .


Molecular Structure Analysis

Radotinib has a molecular formula of C27H21F3N8O and a molar mass of 530.515 g·mol−1 . It’s a small molecule .


Chemical Reactions Analysis

Radotinib is a tyrosine kinase inhibitor that blocks the activity of BCR-ABL1 . This mechanism is crucial in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .


Physical And Chemical Properties Analysis

Radotinib is a small molecule with a chemical formula of C27H21F3N8O and an average weight of 530.515 .

科学的研究の応用

Application in Prion Diseases

  • Scientific Field : Molecular Pathology, Diagnostics, and Therapeutics .
  • Summary of the Application : Radotinib, a c-Abl tyrosine kinase inhibitor, has been found to decrease prion propagation and prolong survival times in models of prion disease .
  • Methods of Application : Radotinib was tested on prion-infected cell models, Tga 20 and hamster cerebellar slice culture models, and 263K scrapie-infected hamster models . It was administered intragastrically at a dose of 100 mg/kg .
  • Results : Radotinib inhibited PrP Sc deposition in neuronal ZW13-2 cells that were infected with the 22L or 139A scrapie strains and in cerebellar slice cultures that were infected with the 22L or 263K scrapie strains . Hamsters treated with radotinib exhibited prolonged survival times (159 ± 28.6 days) compared to nontreated hamsters (135 ± 9.9 days), as well as reduced PrP Sc deposition and ameliorated pathology .

Application in Multiple Myeloma

  • Scientific Field : Hematology and Oncology .
  • Summary of the Application : Radotinib, a novel anti-cancer drug, has been found to induce apoptosis in multiple myeloma cells via a mitochondrial-dependent pathway .
  • Methods of Application : Radotinib was tested on multiple myeloma cells including RPMI-8226, MM.1S, and IM-9 cells . The specific dosage and method of administration are not mentioned in the available resources .
  • Results : Radotinib treatment significantly increased the number of Annexin V-positive cells and decreased the mitochondrial membrane potential in MM cells . It also decreased the expression of Bcl-2 and Bcl-xL, and increased the expression of Bax and Bak in MM cells . Furthermore, radotinib promoted caspase pathway activation by inducing the expression and activity of caspase-3, -7, and -9 .

Application in Chronic Myeloid Leukemia

  • Scientific Field : Hematology .
  • Summary of the Application : Radotinib is a drug that is approved for the treatment of chronic myeloid leukemia . Its mechanism of action involves inhibition of the tyrosine kinase Bcr-Abl and the platelet-derived growth factor receptor .
  • Methods of Application : The specific dosage and method of administration are not mentioned in the available resources .
  • Results : A phase III trial demonstrated radotinib’s superiority over imatinib in generating a complete cytogenetic response and a major molecular response in patients with chronic phase of chronic myeloid leukemia .

Safety And Hazards

Radotinib shares the recently reported cardiovascular toxicity of nilotinib . Electrocardiographic abnormalities were recorded in 20% of all patients and some of them developed severe or even life-threatening coronary artery disease, QT prolongation, changes in left ventricular ejection fraction .

将来の方向性

A multinational single-arm phase 3 trial of Radotinib is now under way in Russia, Turkey, and Ukraine for patients with CML who have experienced failure or intolerance to previous TKI therapy including imatinib . Patients with the T315I mutation are excluded from this trial . This suggests that Radotinib could be a promising treatment option for patients who are resistant or intolerant to other treatments .

特性

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239069
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Radotinib

CAS RN

926037-48-1
Record name Radotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926037-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radotinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radotinib
Reactant of Route 2
Reactant of Route 2
Radotinib
Reactant of Route 3
Reactant of Route 3
Radotinib
Reactant of Route 4
Reactant of Route 4
Radotinib
Reactant of Route 5
Radotinib
Reactant of Route 6
Radotinib

Citations

For This Compound
713
Citations
MS Zabriskie, NA Vellore, KC Gantz, MW Deininger… - Leukemia, 2015 - nature.com
… of radotinib and the five FDA-approved TKIs are compared in Figure 2. In addition to radotinib … Our results forecast substantial resistance to radotinib for the above patients exhibiting a …
Number of citations: 36 www.nature.com
JY Kwak, SH Kim, SJ Oh, DY Zang, H Kim, JA Kim… - Clinical Cancer …, 2017 - AACR
… : radotinib 300 mg twice daily, radotinib 400 mg twice daily, or imatinib 400 mg daily. The two radotinib … for 12 months; patients who benefited from radotinib or imatinib could receive an …
Number of citations: 59 aacrjournals.org
AE Eskazan, D Keskin - Therapeutic Advances in …, 2017 - journals.sagepub.com
… radotinib 300 mg dose (52%) and the radotinib 400 mg dose (46%) when compared to imatinib (30%), and the MR 4.5 rates by 12 months were also higher for both radotinib … radotinib …
Number of citations: 23 journals.sagepub.com
YR Do, JY Kwak, JA Kim, HJ Kim… - British Journal of …, 2020 - Wiley Online Library
… :1 to radotinib 300 mg BID, radotinib 400 mg BID or imatinib 400 mg once daily (QD). Patients received radotinib or … One- or two-dose reductions of radotinib were allowed for toxicity to a …
Number of citations: 24 onlinelibrary.wiley.com
JY Kwak, H Kim, JA Kim, YR Do, HJ Kim, JS Park… - Blood, 2015 - Elsevier
… receiving radotinib 300 mg bid (51.9%, P = .0044) and radotinib … on radotinib 300 mg bid (5.7 months) and radotinib 400 mg … months were also higher for both radotinib 300 mg bid (15.2…
Number of citations: 12 www.sciencedirect.com
SH Kim, H Menon, S Jootar, T Saikia, JY Kwak… - …, 2014 - ncbi.nlm.nih.gov
… radotinib binds BCR-ABL1 and reduces phosphorylation of CrkL, a BCR-ABL1 target protein. Furthermore, pre-clinical studies demonstrated superiority of radotinib … safety of radotinib in …
Number of citations: 58 www.ncbi.nlm.nih.gov
SH Kim, H Menon, S Jootar, T Saikia, JY Kwak… - Blood, 2012 - Elsevier
… at least 3 months of radotinib therapy. The median age of … -up of 10.6 months, treatment with radotinib is ongoing in 46 … Median duration of radotinib exposure was 296 (8–798) days…
Number of citations: 10 www.sciencedirect.com
S Lee, S Kim, YJ Park, SP Yun, SH Kwon… - Human molecular …, 2018 - academic.oup.com
… demonstrate that the treatment of Radotinib HCl protects the α-… Furthermore, administration of Radotinib HCl inhibits c-Abl … Taken together, our findings indicate that Radotinib HCl has …
Number of citations: 59 academic.oup.com
SK Heo, EK Noh, JY Kim, YK Jeong, JC Jo, Y Choi… - Scientific reports, 2017 - nature.com
… We report here that the c-KIT (CD117) targeting with dasatinib and radotinib promotes acute … dasatinib and radotinib during the early stages. In addition, dasatinib and radotinib reduce …
Number of citations: 61 www.nature.com
SK Heo, EK Noh, JY Kim, JC Jo, Y Choi, SJ Koh… - European journal of …, 2017 - Elsevier
… in the effects of radotinib on c-KIT-positive AML cells. Herein, we report that radotinib induces … Particularly, these promising data suggest that radotinib is a potential target agent for the …
Number of citations: 12 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。